molecular formula C29H31Cl2N3O2 B15008002 N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B15008002
M. Wt: 524.5 g/mol
InChI Key: UEDDZVBHURLOJH-UHFFFAOYSA-N
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Description

N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of substituents: The butyl, cyano, pentyl, and phenyl groups can be introduced through various substitution reactions.

    Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-(2,4-dichlorophenoxy)acetic acid to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific reaction but could include controlled temperatures, pressures, and the use of solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide could have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: Possible applications as a pesticide or herbicide.

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on biological pathways in pests or plants.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with different substituents. Examples could be:

  • N-(3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(5-butyl-3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

The uniqueness of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide lies in its specific combination of substituents, which could confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H31Cl2N3O2

Molecular Weight

524.5 g/mol

IUPAC Name

N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C29H31Cl2N3O2/c1-3-5-8-14-25-22(13-6-4-2)28(20-11-9-7-10-12-20)23(18-32)29(33-25)34-27(35)19-36-26-16-15-21(30)17-24(26)31/h7,9-12,15-17H,3-6,8,13-14,19H2,1-2H3,(H,33,34,35)

InChI Key

UEDDZVBHURLOJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)CCCC

Origin of Product

United States

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